molecular formula C22H23ClFN5O4 B12104041 5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide

5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide

Cat. No.: B12104041
M. Wt: 475.9 g/mol
InChI Key: DNABWGUFTZTVKA-UHFFFAOYSA-N
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Description

MK-2048 is a second-generation integrase inhibitor developed by Merck & Co. It is primarily investigated for its potential use in preventing human immunodeficiency virus (HIV) infection. This compound is designed to inhibit the integrase enzyme, which is crucial for the integration of viral DNA into the host cell genome, a key step in the HIV replication cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MK-2048 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the methods involves the preparation of poly(lactic-co-glycolic acid) nanoparticles encapsulating MK-2048. These nanoparticles are then loaded into films manufactured via the solvent casting method .

Industrial Production Methods: In industrial settings, the preparation of MK-2048-loaded nanoparticles typically involves an emulsion evaporation method. This method includes dissolving polyvinyl alcohol in water to form a solution, followed by the addition of MK-2048 and other reagents to create nanoparticles .

Chemical Reactions Analysis

Types of Reactions: MK-2048 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving MK-2048 include polyvinyl alcohol, solvents like Milli-Q water, and other chemical agents that facilitate the formation of nanoparticles .

Major Products Formed: The major products formed from these reactions are MK-2048-loaded nanoparticles, which have shown increased permeability and sustained drug levels in various studies .

Scientific Research Applications

MK-2048 has been extensively studied for its potential applications in preventing HIV infection. It has been applied vaginally using ring formulations and nanoparticle-in-film technology. These formulations aim to provide extended in vivo exposure of MK-2048, making it a promising candidate for pre-exposure prophylaxis (PrEP) against HIV .

Mechanism of Action

MK-2048 functions by inhibiting the integrase enzyme produced by the HIV retrovirus. This enzyme enables the integration of viral DNA into the host cell genome, a critical step for viral replication. MK-2048 binds specifically to the active site of the integrase enzyme, displacing the reactive viral DNA end and preventing its interaction with the target DNA. This disruption effectively halts the integration process, thereby inhibiting HIV proliferation .

Comparison with Similar Compounds

Similar Compounds:

  • Raltegravir
  • Elvitegravir
  • Vicriviroc

Comparison: MK-2048 is considered superior to first-generation integrase inhibitors like raltegravir due to its longer dissociation half-life and reduced susceptibility to resistance mutations. It has shown higher efficacy in inhibiting HIV integrase, even against resistant strains .

Conclusion

MK-2048 represents a significant advancement in the field of HIV prevention. Its unique properties, including its extended inhibition period and reduced susceptibility to resistance, make it a promising candidate for future clinical applications. Continued research and development are essential to fully realize its potential in combating HIV infection.

Properties

IUPAC Name

5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O4/c1-4-25-20(31)16-17-15(19(30)18-22(33)27(5-2)9-11(3)29(17)18)21(32)28(26-16)10-12-6-7-14(24)13(23)8-12/h6-8,11,30H,4-5,9-10H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNABWGUFTZTVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NN(C(=O)C2=C1N3C(CN(C(=O)C3=C2O)CC)C)CC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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